Cas no 1806751-44-9 (Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)

Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate structure
1806751-44-9 structure
商品名:Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate
CAS番号:1806751-44-9
MF:C12H13F4NO4
メガワット:311.229537725449
CID:4842117

Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate
    • インチ: 1S/C12H13F4NO4/c1-3-20-11(18)4-8-7(6-13)9(19-2)5-10(17-8)21-12(14,15)16/h5H,3-4,6H2,1-2H3
    • InChIKey: YTNUEVKJIDVMGJ-UHFFFAOYSA-N
    • ほほえんだ: FCC1=C(C=C(N=C1CC(=O)OCC)OC(F)(F)F)OC

計算された属性

  • せいみつぶんしりょう: 311.07807054 g/mol
  • どういたいしつりょう: 311.07807054 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • ぶんしりょう: 311.23
  • トポロジー分子極性表面積: 57.6

Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029083535-1g
Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate
1806751-44-9 97%
1g
$1,564.50 2022-03-31

Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate 関連文献

Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetateに関する追加情報

Ethyl 3-(Fluoromethyl)-4-Methoxy-6-(Trifluoromethoxy)Pyridine-2-Acetate: A Comprehensive Overview

Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate, with CAS No. 1806751-44-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with fluoromethyl, methoxy, and trifluoromethoxy groups, as well as an ethyl acetate moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable subject for research and potential applications in various industries.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and agrochemical development. Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate, with its multiple fluorinated substituents, exhibits enhanced stability and bioavailability due to the electron-withdrawing effects of the fluorine atoms. This makes it a promising candidate for use in pharmaceuticals, particularly in the design of new drug delivery systems. The methoxy group further contributes to the compound's solubility in organic solvents, which is advantageous for formulation purposes.

The synthesis of Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate involves a series of carefully controlled reactions, including nucleophilic substitutions and acetylation processes. Researchers have developed efficient synthetic methods to optimize the yield and purity of this compound. For instance, recent advancements in catalytic techniques have enabled the selective introduction of trifluoromethoxy groups onto aromatic rings, significantly improving the overall synthesis process.

From a structural standpoint, the pyridine ring serves as a rigid framework that facilitates precise spatial arrangements of the substituents. The fluoromethyl group at position 3 introduces steric hindrance, which can influence the compound's reactivity in various chemical transformations. Meanwhile, the trifluoromethoxy group at position 6 enhances electronic effects, making the molecule more susceptible to nucleophilic attacks under certain conditions. These structural features make Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate an ideal substrate for exploring novel reaction mechanisms.

In terms of physical properties, this compound exhibits a high melting point due to its strong intermolecular hydrogen bonding and van der Waals forces. Its solubility in polar solvents is moderate but can be enhanced through modifications to its substituents. The presence of multiple electronegative atoms also contributes to its dielectric constant, making it suitable for use in electronic materials or as a component in advanced polymers.

Recent research has also focused on the biological activity of Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate. Studies have shown that this compound demonstrates potent inhibitory effects against certain enzymes involved in metabolic pathways. This suggests its potential application as a lead compound in drug development programs targeting metabolic disorders or inflammatory diseases.

Moreover, the trifluoromethoxy group imparts resistance to hydrolysis under physiological conditions, which is a desirable trait for pharmaceutical agents requiring prolonged stability within the body. The ethyl acetate moiety further enhances bioavailability by improving lipid solubility without compromising on stability.

Looking ahead, Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate holds immense potential for further exploration in both academic and industrial settings. Its unique combination of functional groups provides a versatile platform for designing new materials with tailored properties. As researchers continue to uncover its full spectrum of applications, this compound is poised to play a pivotal role in advancing modern chemistry and related disciplines.

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